(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid
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Overview
Description
(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid is a complex organic compound that features a benzimidazole core substituted with dichloro, methyl, and nitro groups, and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reaction conditions typically involve heating the reaction mixture to facilitate the coupling process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction can produce various biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemistry
In chemistry, (4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a versatile reagent for cross-coupling reactions .
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. Boronic acids are known to form reversible covalent bonds with diols, making them useful for the development of sensors and probes .
Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications. For example, benzimidazole derivatives are known for their antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and catalysts. Its unique chemical properties make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of (4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid involves its ability to participate in various chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols, which is useful in the development of sensors and probes. Additionally, the benzimidazole core can interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-((5,6-Dichloro-2-methyl-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid: Similar structure but lacks the nitro group.
(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)methanol: Similar structure but with a hydroxyl group instead of the boronic acid moiety.
Uniqueness
The presence of both the boronic acid moiety and the nitro group in (4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid makes it unique.
Properties
Molecular Formula |
C15H12BCl2N3O4 |
---|---|
Molecular Weight |
380.0 g/mol |
IUPAC Name |
[4-[(5,6-dichloro-2-methyl-4-nitrobenzimidazol-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H12BCl2N3O4/c1-8-19-14-12(6-11(17)13(18)15(14)21(24)25)20(8)7-9-2-4-10(5-3-9)16(22)23/h2-6,22-23H,7H2,1H3 |
InChI Key |
BAQJLICUXUZTMO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2C(=NC3=C(C(=C(C=C32)Cl)Cl)[N+](=O)[O-])C)(O)O |
Origin of Product |
United States |
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